molecular formula C6H12N2O B2944257 1-Methyl-1,4-diazepan-2-one CAS No. 60565-89-1

1-Methyl-1,4-diazepan-2-one

Cat. No.: B2944257
CAS No.: 60565-89-1
M. Wt: 128.175
InChI Key: UCVJSGPCVKPWLY-UHFFFAOYSA-N
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Description

1-Methyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C6H12N2O It is structurally similar to diazepam, a well-known benzodiazepine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-diazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of N-methyl-1,2-diaminoethane with a suitable carbonyl compound under acidic conditions. Another method includes the reductive amination of 1,4-diazepan-2-one with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-diazepan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Methyl-1,4-diazepan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with gamma-aminobutyric acid (GABA) receptors.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to diazepam.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazepan-2-one involves its interaction with GABA receptors in the central nervous system. By enhancing the activity of GABA, it exerts sedative, muscle relaxant, and anticonvulsant effects. This interaction leads to increased inhibitory effects on neuronal excitability, resulting in the compound’s therapeutic properties.

Comparison with Similar Compounds

  • Diazepam
  • Alprazolam
  • Clonazepam
  • Lorazepam

These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological effects and uses.

Properties

IUPAC Name

1-methyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVJSGPCVKPWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60565-89-1
Record name 1-methyl-1,4-diazepan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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